molecular formula CH3AsCaO3 B1617152 calcium;methyl-dioxido-oxo-λ5-arsane CAS No. 6423-72-9

calcium;methyl-dioxido-oxo-λ5-arsane

Cat. No.: B1617152
CAS No.: 6423-72-9
M. Wt: 178.03 g/mol
InChI Key: VTOKNEHMFFTVSM-UHFFFAOYSA-L
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Description

Calcium;methyl-dioxido-oxo-λ⁵-arsane (hypothetical formula: Ca[CH₃AsO₃]) is a calcium salt derived from the arsenic(V)-containing anion, methyl-dioxido-oxo-λ⁵-arsane ([CH₃AsO₃]²⁻). This compound features a pentavalent arsenic center bonded to a methyl group, two oxido (O²⁻) groups, and one oxo (O) group. The λ⁵ notation indicates the hypervalent arsenic configuration.

Properties

CAS No.

6423-72-9

Molecular Formula

CH3AsCaO3

Molecular Weight

178.03 g/mol

IUPAC Name

calcium;methyl-dioxido-oxo-λ5-arsane

InChI

InChI=1S/CH5AsO3.Ca/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+2/p-2

InChI Key

VTOKNEHMFFTVSM-UHFFFAOYSA-L

SMILES

C[As](=O)([O-])[O-].[Ca+2]

Canonical SMILES

C[As](=O)([O-])[O-].[Ca+2]

Other CAS No.

6423-72-9

Pictograms

Health Hazard

Related CAS

124-58-3 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsonic acid, methyl-, calcium salt (1:1) typically involves the reaction of methylarsonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The general reaction can be represented as follows:

[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{Ca(OH)}_2 \rightarrow \text{CH}_3\text{AsCaO}_3 + 2\text{H}_2\text{O} ]

In industrial production, the process may involve additional steps to ensure the purity and stability of the final product. This includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

calcium;methyl-dioxido-oxo-λ5-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsine .

Scientific Research Applications

calcium;methyl-dioxido-oxo-λ5-arsane has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its toxicity and metabolic pathways.

    Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, although its toxicity limits its therapeutic applications.

    Industry: It is widely used in agriculture as a pesticide and herbicide to control weeds and pests .

Mechanism of Action

The mechanism of action of arsonic acid, methyl-, calcium salt (1:1) involves the inhibition of key enzymes and metabolic pathways in target organisms. The compound interferes with the synthesis of essential biomolecules, leading to cellular dysfunction and death. Molecular targets include enzymes involved in oxidative phosphorylation and DNA synthesis .

Comparison with Similar Compounds

Calcium Arsenate (Ca₃(AsO₄)₂)

Calcium arsenate is a well-studied insecticide and herbicide. Key comparisons include:

  • Structure : Unlike the methyl-substituted arsenic in the target compound, calcium arsenate contains a fully oxidized arsenate ([AsO₄]³⁻) anion.
  • Toxicity: Calcium arsenate is highly toxic due to arsenic’s bioavailability in the +5 oxidation state.
  • Applications : Historically used in agriculture, calcium arsenate’s use has declined due to environmental and health concerns. The methyl derivative might offer controlled-release properties for niche applications.

Lead-Arsenic Complexes (e.g., [89901-39-3])

The lead-arsenic compound [diphenylarsinothioylsulfanyl(diphenyl)plumbyl] sulfanyl-diphenyl-sulfanylidene-λ⁵-arsane (CAS 89901-39-3) shares structural similarities with the target compound:

  • Metal Center : Lead (Pb²⁺) vs. calcium (Ca²⁺). Lead’s higher toxicity and environmental persistence contrast with calcium’s biocompatibility.
  • Ligand Complexity: Both compounds feature organoarsenic ligands, but the lead derivative includes bulky phenyl and sulfanyl groups, likely reducing reactivity compared to the methyl-dioxido-oxo ligand in the calcium analog .

Calcium Zirconate (CaZrO₃)

A high-temperature ceramic material with divergent chemistry but comparable cation framework:

Property Calcium;Methyl-Dioxido-Oxo-λ⁵-Arsane (Hypothetical) Calcium Zirconate (CaZrO₃)
Melting Point Likely <1000°C (organoarsenic) 2250–2550°C
Density ~2–3 g/cm³ (estimated) 5.11 g/mL
Solubility Possibly soluble in polar solvents Insoluble in water; soluble in HNO₃
Applications Potential in catalysis or biomedicine Refractory materials, electronics

Functional Comparisons with Pharmaceutical Analogs

Calcium Mefolinate ()

Calcium mefolinate (C₂₀H₂₃CaN₇O₆) is a calcium salt of 5-methyltetrahydrofolate, used in folate deficiency. While distinct in structure, its pharmaceutical relevance highlights calcium’s role in stabilizing bioactive anions.

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